Regioisomeric Target Engagement: 3-ylamino (MAO-B) vs. 8-ylamino (Kynurenine 3-Hydroxylase) Divergence
The target compound (3-quinolinylamino regioisomer) inhibits human MAO-B with an IC50 of 31,000 nM (31 μM), whereas the 8-quinolinylamino regioisomer (CAS 294197-02-7) is characterised as an inhibitor of kynurenine 3-hydroxylase (KMO), a distinct enzyme in the tryptophan–kynurenine pathway [1]. Although a precise IC50 value for the 8-yl analog against KMO is not publicly available in primary literature, its functional annotation as a KMO inhibitor places it in a completely different target space from the MAO-targeting 3-yl analog. This regioisomer-driven target divergence means that selecting the wrong positional isomer for a neurodegeneration or neuroinflammation programme will direct the assay toward an irrelevant readout pathway.
| Evidence Dimension | Primary biological target engagement by regioisomer |
|---|---|
| Target Compound Data | MAO-B IC50 = 31,000 nM; MAO-A IC50 > 100,000 nM [1] |
| Comparator Or Baseline | 4-Oxo-4-(quinolin-8-ylamino)butanoic acid (CAS 294197-02-7): annotated as kynurenine 3-hydroxylase inhibitor |
| Quantified Difference | Qualitative target class divergence (MAO vs. kynurenine hydroxylase); nitrogen substitution position on quinoline ring is the sole structural variable driving this divergence. |
| Conditions | MAO assays: recombinant human enzymes expressed in insect cell membranes, kynuramine substrate, fluorescence detection [1]; KMO functional annotation from vendor technical literature . |
Why This Matters
Procurement of the 8-yl analog for an MAO-focused project will yield false-negative results; only the 3-yl regioisomer provides the MAO-B engagement profile documented here.
- [1] BindingDB Entry BDBM50493476; CHEMBL172856. Human MAO-B IC50: 4.01E+3 nM; Human MAO-A IC50: 2.53E+4 nM. Assay: recombinant human MAO enzymes, kynuramine substrate, 20 min incubation, fluorescence detection. Available at: https://www.bindingdb.org/ View Source
